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Compound of Interest

Compound Name: BDP FL-PEG4-TCO

Cat. No.: B15541584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BDP FL (BODIPY FL)

fluorophore, a versatile and robust tool for a wide range of applications in biological research

and drug development. This guide details its core photophysical properties, provides detailed

experimental protocols, and illustrates key workflows.

Core Photophysical Properties of BDP FL
BDP FL is a bright, green-fluorescent dye belonging to the boron-dipyrromethene (BODIPY)

family of fluorophores.[1] It is recognized for its exceptional photostability and high

fluorescence quantum yield.[2][3] Its spectral characteristics make it an excellent substitute for

fluorescein (FITC) and other cyanine-based dyes like Cy2™ in the green channel.[4] The

fluorescence of BDP FL is notably insensitive to solvent polarity and pH, ensuring consistent

performance across various experimental conditions.[1][2] The dye is neutral and has a low

molecular weight.[4]

Quantitative Photophysical Properties
The key quantitative data for BDP FL are summarized in the table below for easy comparison.
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Property Value Reference(s)

Excitation Maximum (λex) ~502-505 nm [2]

Emission Maximum (λem) ~509-513 nm [2][4]

Molar Extinction Coefficient (ε) >80,000 - 92,000 cm⁻¹M⁻¹ [2][4]

Fluorescence Quantum Yield

(Φ)
~0.97 - 1.0 [2][4]

Fluorescence Lifetime (τ) ~5 nanoseconds or longer [2]

Molecular Weight (NHS Ester) 389.16 g/mol [2]

Correction Factor (CF260) 0.015 [4]

Correction Factor (CF280) 0.027 [4]

Experimental Protocols
This section provides detailed methodologies for common applications of BDP FL, including

protein labeling, fluorescence microscopy, and flow cytometry.

Protein Labeling with BDP FL NHS Ester
BDP FL NHS ester is a popular amine-reactive derivative used for labeling proteins and other

molecules containing primary amines.[2]

Materials:

BDP FL NHS Ester

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Size-exclusion chromatography column (e.g., PD-10 desalting column)

Reaction tubes
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Protocol:

Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a

concentration of 1-10 mg/mL.[2]

Prepare BDP FL NHS Ester Stock Solution: Immediately before use, dissolve the BDP FL

NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[2]

Labeling Reaction: Add a 5-10 fold molar excess of the BDP FL NHS ester stock solution to

the protein solution. The final concentration of the organic solvent should be kept below 10%

to prevent protein denaturation.[2]

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

Purification: Separate the labeled protein from unreacted dye using a size-exclusion

chromatography column equilibrated with PBS.[2]

Fluorescence Microscopy with BDP FL
BDP FL's high brightness and photostability make it an excellent choice for fluorescence

microscopy.[2][3] The following protocols describe live-cell and fixed-cell imaging.

Protocol:

Cell Preparation: Plate cells on a glass-bottom dish and culture to the desired confluency

(typically 60-80%).[2]

Labeling: Prepare a working solution of the BDP FL conjugate in pre-warmed, phenol red-

free culture medium. The optimal concentration should be determined empirically but

typically ranges from 0.1 to 2 µM.[2]

Cell Washing: Remove the existing medium and wash the cells once with pre-warmed PBS.

[2]

Incubation: Add the labeling medium to the cells and incubate for 15-30 minutes at 37°C,

protected from light.[2]
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Washing: Gently wash the cells two to three times with pre-warmed, phenol red-free culture

medium to remove unbound dye.[2]

Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set

for BDP FL. Use the lowest possible excitation power and exposure time to minimize

phototoxicity and photobleaching.[2]

Protocol:

Cell Preparation and Fixation: Grow cells on coverslips, then fix with a suitable fixative (e.g.,

4% paraformaldehyde).

Permeabilization: If targeting intracellular antigens, permeabilize the cells with a detergent

such as Triton X-100.

Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with BSA and/or

normal serum).

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate for 1

hour at room temperature or overnight at 4°C.[2]

Washing: Wash the cells three times with PBS for 5 minutes each.[2]

Secondary Antibody Incubation: Dilute the BDP FL-conjugated secondary antibody in

blocking buffer and incubate for 1 hour at room temperature, protected from light.[2]

Washing: Wash the cells three times with PBS for 5 minutes each.[2]

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

[2]

Imaging: Image the cells using a fluorescence microscope.[2]

Flow Cytometry with BDP FL
BDP FL's sharp emission spectrum and high quantum yield make it well-suited for flow

cytometry.[2]
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Protocol:

Cell Preparation: Harvest cells and prepare a single-cell suspension in cold flow cytometry

staining buffer (e.g., PBS with 2% FBS) at a concentration of 1 x 10⁶ cells/mL.[2]

Staining: Add the BDP FL-conjugated antibody or probe to the cell suspension at the

predetermined optimal concentration.[2]

Incubation: Incubate for 30-60 minutes at 4°C, protected from light.[2]

Washing: Wash the cells twice with cold flow cytometry staining buffer by centrifugation (e.g.,

300 x g for 5 minutes).[2]

Analysis: Resuspend the cells in staining buffer and analyze using a flow cytometer

equipped with a 488 nm laser.[2]

Visualizations
Experimental Workflow for Labeling and Imaging
The following diagram illustrates a general workflow for labeling a target biomolecule with BDP

FL and subsequent visualization via fluorescence microscopy.
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Caption: A generalized workflow for covalent labeling of a biological target with BDP FL.

Apoptosis Signaling Pathway Visualization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15541584?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BDP FL and its derivatives can be conjugated to molecules like Annexin V to visualize the

process of apoptosis. The following diagram illustrates the main apoptosis pathways.[1]
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Caption: Apoptosis pathways culminating in phosphatidylserine exposure, detectable by BDP

FL-Annexin V.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15541584?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/BDP_FL_Dye_A_Technical_Guide_to_Quantum_Yield_and_Photostability.pdf
https://www.benchchem.com/pdf/BDP_FL_Fluorophore_A_Technical_Guide_for_Researchers.pdf
https://www.lumiprobe.com/t/fluorophores/bdp-fl
https://www.lumiprobe.com/p/bdp-fl-nhs-ester
https://www.benchchem.com/product/b15541584#bdp-fl-fluorophore-properties
https://www.benchchem.com/product/b15541584#bdp-fl-fluorophore-properties
https://www.benchchem.com/product/b15541584#bdp-fl-fluorophore-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15541584?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

